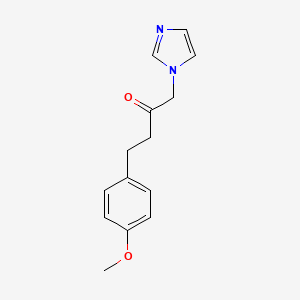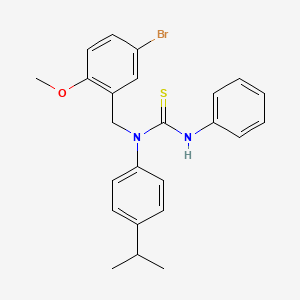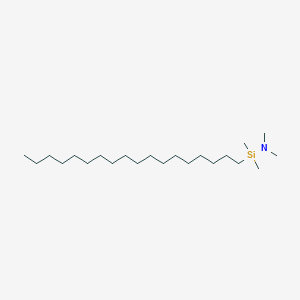
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one
Descripción general
Descripción
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one is an organic compound that features both an imidazole ring and a methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and 1H-imidazole.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under anhydrous conditions with appropriate catalysts such as aluminum chloride for the Friedel-Crafts acylation and a base like potassium carbonate for the nucleophilic substitution.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction times, temperatures, and using continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: 1-(1H-Imidazol-1-yl)-4-(4-hydroxyphenyl)butan-2-one.
Reduction: 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-ol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
1-(1H-Imidazol-1-yl)-4-phenylbutan-2-one: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(1H-Imidazol-1-yl)-4-(4-hydroxyphenyl)butan-2-one: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and hydrogen bonding capabilities.
Uniqueness: 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic distribution and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-imidazol-1-yl-4-(4-methoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14-6-3-12(4-7-14)2-5-13(17)10-16-9-8-15-11-16/h3-4,6-9,11H,2,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJAHNKWSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)




![7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3153710.png)

![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
